Pyrrolo[3,4-c]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolo[3,4-c]pyrrole is a nitrogen-containing heterocyclic compound characterized by a fused bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrrolo[3,4-c]pyrrole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring can be used to construct the this compound system . Another method involves the use of ethyl pyruvate, amines, and aldehydes in the presence of hexane at room temperature .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yields and purity. These methods often utilize catalytic processes and optimized reaction conditions to achieve efficient production. For example, reactions catalyzed by proline, copper oxides, and oxones have been shown to be effective for the synthesis of pyrrole derivatives under mild conditions .
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: N-chlorosuccinimide, N-bromosuccinimide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while substitution reactions can produce halogenated pyrrole compounds .
Scientific Research Applications
Pyrrolo[3,4-c]pyrrole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of pyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the structure of the this compound derivative being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[3,4-c]pyrrole can be compared with other similar compounds, such as:
Pyrrolo[3,4-c]pyridine: Another bicyclic compound with a fused pyrrole and pyridine ring, known for its broad spectrum of pharmacological properties.
Pyrano[3,4-c]pyrrole: A related compound with a fused pyran ring, used in the synthesis of kainic acid and other biologically active molecules.
Uniqueness
This compound is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H4N2 |
---|---|
Molecular Weight |
104.11 g/mol |
IUPAC Name |
pyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C6H4N2/c1-5-2-8-4-6(5)3-7-1/h1-4H |
InChI Key |
YKPJEYXZEBLYCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NC=C2C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.